Pivaloylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

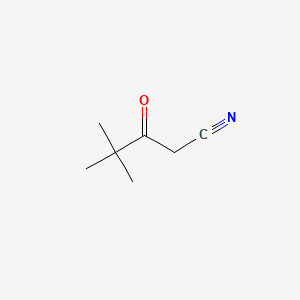

2D Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethyl-3-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-7(2,3)6(9)4-5-8/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZMACXOMZKYHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6069375 | |

| Record name | Pentanenitrile, 4,4-dimethyl-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59997-51-2 | |

| Record name | Pivaloylacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59997-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pivaloylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059997512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanenitrile, 4,4-dimethyl-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanenitrile, 4,4-dimethyl-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethyl-3-oxovaleronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pivaloylacetonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPF9VR4X5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pivaloylacetonitrile: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Pivaloylacetonitrile, also known as 4,4-dimethyl-3-oxopentanenitrile, is a versatile chemical intermediate with the CAS number 59997-51-2 .[1][2][3] It serves as a fundamental building block in a variety of synthetic strategies, particularly in the creation of heterocyclic compounds which are core structures in many pharmaceutical and agrochemical products.[2] Notably, it is a crucial intermediate for the synthesis of the isoxazole (B147169) skeleton of the selective herbicide isouron (B1201401) and for the construction of pyrazolyl urea-based inhibitors of p38 MAP kinase, a key target in inflammatory diseases.[4] This guide provides an in-depth overview of its properties, synthesis, reactivity, and applications for professionals in research and drug development.

Chemical and Physical Properties

This compound is typically a white to cream or pale yellow crystalline solid.[1][5][6][7] It is insoluble in water.[1] The following tables summarize its key chemical identifiers and physical properties.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 59997-51-2[1][2][3] |

| Molecular Formula | C₇H₁₁NO[1][2][3] |

| Molecular Weight | 125.17 g/mol [1][2] |

| IUPAC Name | 4,4-dimethyl-3-oxopentanenitrile[2] |

| Synonyms | Cyanopinacolone, 4,4-Dimethyl-3-oxovaleronitrile[1][6] |

| InChI Key | MXZMACXOMZKYHJ-UHFFFAOYSA-N[1][2] |

| EC Number | 262-017-1[3][6] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Melting Point | 66-72 °C[1][7][8] |

| Boiling Point | 125-126 °C at 22 mmHg[1][9] |

| Density | ~1.046 g/cm³ (estimate)[1] |

| pKa | 10.25 ± 0.10 (Predicted)[1] |

| Appearance | White to cream crystals or crystalline powder[1][7] |

| Water Solubility | Insoluble[1] |

Safety and Handling

This compound is classified as toxic and an irritant. It is toxic if swallowed and harmful in contact with skin or if inhaled.[3][6] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[3][6] Work should be conducted in a well-ventilated area.[3][8]

Table 3: GHS Hazard Information

| Hazard | Description |

| Pictogram | |

| Signal Word | Danger [1][3][6] |

| Hazard Statements | H301: Toxic if swallowed.[1][3][6] H312: Harmful in contact with skin.[3] H315: Causes skin irritation.[6][8] H319: Causes serious eye irritation.[6][8] H332: Harmful if inhaled.[3] H412: Harmful to aquatic life with long lasting effects.[3] |

| Precautionary Statements | P264: Wash hands and face thoroughly after handling.[1][6] P270: Do not eat, drink or smoke when using this product.[3][6][] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3][6][] P302+P352: IF ON SKIN: Wash with plenty of water.[3][6][] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] P405: Store locked up.[3][8] P501: Dispose of contents/container to an approved waste disposal plant.[3][8] |

Experimental Protocols: Synthesis of this compound

Several methods for the preparation of this compound have been reported. The classical approach involves a Claisen-type condensation, while newer methods have been developed to improve yield, purity, and industrial applicability.

Protocol 1: Synthesis via Condensation of Methyl Pivalate (B1233124) and Acetonitrile (B52724)

This method is based on the condensation reaction between an ester (methyl pivalate) and a nitrile (acetonitrile) using a strong base like sodium hydride.

Methodology:

-

Suspend sodium hydride (1.2 eq., e.g., 4.6 g of 50% dispersion in oil) in dry 1,4-dioxane (B91453) (e.g., 120 ml) and stir to disperse.[1]

-

Slowly add acetonitrile (1.2 eq., e.g., 4.2 g) dropwise to the mixture over 15 minutes.[1] Continue stirring for an additional 30 minutes.[1]

-

Add methyl pivalate (1 eq., e.g., 10 g) dropwise over 15 minutes.[1]

-

Heat the reaction mixture to reflux and maintain for 3 hours.[1]

-

After cooling, pour the reaction mixture into ice water (e.g., 200 g).[1]

-

Adjust the pH to 4.5 with acid to precipitate the product.[1]

-

Extract the aqueous phase multiple times with dichloromethane (B109758) (e.g., 12 x 250 ml).[1]

-

Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Recrystallize the resulting crude solid from hexane (B92381) to yield the final product.[1]

Protocol 2: Improved Synthesis via Nucleophilic Substitution

A significant challenge in older synthetic routes is the formation of byproducts.[2] An improved method utilizes a catalytic amount of an iodide ion to facilitate the nucleophilic substitution of 1-chloropinacolone (B81408) with sodium cyanide, suppressing side reactions and leading to higher yields (up to 95%) and purity.[2]

Methodology: This improved method involves the reaction of 1-chloropinacolone with sodium cyanide in methanol, with the addition of a catalytic amount of an iodide salt (e.g., sodium iodide).

-

A reaction mixture of 1-chloropinacolone and sodium cyanide is prepared in methanol.

-

A catalytic quantity of iodide ion is introduced. The in situ generated iodo-intermediate is more reactive towards cyanide substitution and less prone to side reactions.

-

The reaction proceeds for a shorter duration (e.g., 3 hours) compared to older methods.

-

The product is isolated by acidifying the reaction mixture with dilute hydrochloric acid, causing the pure product to precipitate.

-

The final product is collected by filtration. The primary waste product is a sodium chloride solution.

Chemical Reactivity and Applications

This compound's structure, featuring an active methylene (B1212753) group flanked by electron-withdrawing pivaloyl and cyano groups, dictates its reactivity.[2] It readily forms a stabilized carbanion, making it a potent nucleophile.[2]

This reactivity is harnessed in several important transformations:

-

Knoevenagel Condensation: It reacts readily with aromatic aldehydes in the presence of a base to form 2-arylidene-2-pivaloylacetonitrile intermediates.[2]

-

Multicomponent Reactions (MCRs): It is a valuable component in MCRs for the synthesis of complex molecules. A notable example is the diastereoselective, four-component synthesis of polyfunctionalized trans-2,3-dihydrothiophenes.[2]

-

Heterocycle Synthesis: Its versatile functional groups make it a key starting material for a wide range of heterocyclic compounds, which are prevalent in pharmaceuticals.[2]

-

Coordination Chemistry: As a β-dicarbonyl compound, it can exist in equilibrium with its enol tautomer. The deprotonated enolate form acts as a bidentate ligand, coordinating to metal centers through both the carbonyl oxygen and nitrile nitrogen atoms.[2]

Application in Drug Discovery: Inhibition of p38 MAP Kinase

A critical application of this compound in drug development is its use in synthesizing inhibitors for p38 mitogen-activated protein (MAP) kinase.[4]

The p38 MAP kinase signaling pathway is a crucial intracellular cascade that allows cells to respond to external stress signals, such as inflammatory cytokines (e.g., TNF-α, IL-1β), UV radiation, and osmotic shock.[5] Activation of this pathway contributes to inflammation, apoptosis, and cell cycle regulation.[2] Consequently, blocking this kinase with selective inhibitors is a promising therapeutic strategy for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.[6] this compound is a key precursor for pyrazolyl urea-based compounds, a class of potent p38 MAP kinase inhibitors.[4]

The diagram below illustrates a simplified overview of the p38 MAP kinase signaling cascade, which is the target of inhibitors derived from this compound.

References

- 1. ptgcn.com [ptgcn.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]

- 7. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of the p38 MAP kinase in vivo improves number and functional activity of vasculogenic cells and reduces atherosclerotic disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

Pivaloylacetonitrile chemical structure and IUPAC name

This guide provides a comprehensive overview of pivaloylacetonitrile, a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] It details its chemical structure, IUPAC name, physicochemical properties, and key experimental protocols for its synthesis.

Chemical Structure and Nomenclature

The standard IUPAC name for this compound is 4,4-dimethyl-3-oxopentanenitrile .[3][4][5] It is also commonly known by several synonyms, including this compound, Cyanopinacolone, and 4,4-Dimethyl-3-oxovaleronitrile.[2][6][7]

Below is a diagram of the chemical structure of this compound.

Physicochemical Properties

This compound is a white to cream crystalline powder or crystals.[4][6] It is insoluble in water.[6] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁NO | [3][4] |

| Molecular Weight | 125.17 g/mol | [3] |

| Melting Point | 66-69 °C | [6] |

| Boiling Point | 125-126 °C at 22 mmHg | [6][8] |

| Density | ~1.046 g/cm³ (estimate) | [2][6] |

| CAS Number | 59997-51-2 | [4][6] |

| InChI Key | MXZMACXOMZKYHJ-UHFFFAOYSA-N | [3][4] |

| SMILES | CC(C)(C)C(=O)CC#N | [4][9] |

Experimental Protocols for Synthesis

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for three common methods.

Method 1: Synthesis from Methyl Pivalate (B1233124) and Acetonitrile (B52724) in 1,4-Dioxane (B91453) [6]

This method involves the condensation of methyl pivalate with acetonitrile using sodium hydride as a base.

-

Step 1: Add sodium hydride (50% in paraffin (B1166041) oil, 1.2 eq., 4.6 g) to 1,4-dioxane (120 ml) and stir for several minutes to disperse the mixture.[6]

-

Step 2: Slowly add acetonitrile (1.2 eq., 4.2 g) dropwise to the mixture over 15 minutes. Continue stirring for 30 minutes after the addition is complete.[6]

-

Step 3: Add methyl pivalate (1 eq., 10 g) slowly and dropwise over 15 minutes. Heat the reaction mixture to reflux for 3 hours.[6]

-

Step 4: After the reaction is complete, pour the mixture into ice water (200 g) and adjust the pH to 4.5 with acid.[6]

-

Step 5: Extract the aqueous phase multiple times with dichloromethane (B109758) (12 x 250 ml) and combine the organic phases.[6]

-

Step 6: Dry the combined organic phases with anhydrous sodium sulfate, filter, and concentrate.[6]

-

Step 7: Recrystallize the concentrate from hexane (B92381) (100 ml) to yield the product as a brown solid (5 g, 51% yield).[6]

Method 2: Synthesis from Methyl Pivalate and Acetonitrile in Toluene (B28343) [10]

This is an alternative procedure using toluene as the solvent.

-

Step 1: Suspend sodium hydride (55 g, as an 80% suspension in white oil) in 500 ml of dry toluene.[10]

-

Step 2: Add methyl pivalate (106 g, 0.914 mole) and heat the mixture to 85°C.[10]

-

Step 3: Under vigorous stirring, add acetonitrile (77 g, 1.87 moles) dropwise over 4 hours. Continue stirring at 85°C until the evolution of hydrogen ceases.[10]

-

Step 4: Cool the thick reaction mass to room temperature and treat it with 700 ml of water, stirring vigorously for 30 minutes. Separate the two phases.[10]

-

Step 5: Acidify the aqueous phase with 31% hydrochloric acid to a pH of 1-2 at 0°C.[10]

-

Step 6: Filter the precipitated this compound, wash with ice water until neutral, and dry under vacuum (25 Torr) at 40°C to obtain the pure product (106 g, 93% of theory).[10]

Method 3: Improved Synthesis via Nucleophilic Substitution with Iodide Catalysis [3][11]

This improved method enhances yield and purity by minimizing side reactions through the use of an iodide ion catalyst.[3][11]

The diagram below illustrates the reaction pathway for this improved synthesis.

This method involves the reaction of 1-chloropinacolone with sodium cyanide in methanol, with a catalytic amount of an iodide salt added.[3][11] The in situ generation of a more reactive iodo-intermediate facilitates the nucleophilic substitution by the cyanide ion and suppresses the formation of by-products, leading to a purer product with yields up to 95%.[3][11]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (Cyanopinacolone, CAS 59997-51-2): A Key Intermediate for Pharmaceuticals and Pesticides [trust-chem.com]

- 3. This compound | 59997-51-2 | Benchchem [benchchem.com]

- 4. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. Pentanenitrile, 4,4-dimethyl-3-oxo- | C7H11NO | CID 108871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 59997-51-2 [chemicalbook.com]

- 7. CAS 59997-51-2: this compound | CymitQuimica [cymitquimica.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. PubChemLite - this compound (C7H11NO) [pubchemlite.lcsb.uni.lu]

- 10. prepchem.com [prepchem.com]

- 11. tandfonline.com [tandfonline.com]

A Technical Overview of Pivaloylacetonitrile: Properties and Structure

Pivaloylacetonitrile, also known as 4,4-dimethyl-3-oxopentanenitrile, is a chemical compound utilized as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1][2] This guide provides a concise overview of its fundamental molecular properties.

Molecular Formula and Weight

The chemical formula and molecular weight are key identifiers for any compound, providing insight into its composition and molar mass. This compound is composed of carbon, hydrogen, nitrogen, and oxygen atoms.

| Property | Value |

| Molecular Formula | C7H11NO[2][3][4][5][6][7] |

| Molecular Weight | 125.17 g/mol [1][3][4][5][7] |

The structural arrangement of these atoms, featuring a pivaloyl group and a nitrile functional group, imparts specific chemical reactivity to the molecule.[2] It is this combination of a sterically hindered ketone and a reactive nitrile that makes it a valuable building block in organic synthesis.[1]

Core Properties of this compound

References

- 1. This compound (Cyanopinacolone, CAS 59997-51-2): A Key Intermediate for Pharmaceuticals and Pesticides [trust-chem.com]

- 2. CAS 59997-51-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 59997-51-2 | Benchchem [benchchem.com]

- 4. This compound | 59997-51-2 [chemicalbook.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 59997-51-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Pentanenitrile, 4,4-dimethyl-3-oxo- | C7H11NO | CID 108871 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Pivaloylacetonitrile from Pivaloyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of pivaloylacetonitrile, a key intermediate in the production of various pharmaceuticals and agrochemicals. The focus of this document is on the synthetic route starting from pivaloyl chloride. While direct literature detailing this specific conversion is sparse, this guide draws upon established principles of organic synthesis and analogous reactions to present a viable and efficient protocol. The document includes a discussion of the reaction mechanism, a detailed experimental procedure, tabulated quantitative data, and visual diagrams to elucidate the synthetic pathway and workflow.

Introduction

This compound, also known as 4,4-dimethyl-3-oxopentanenitrile, is a valuable building block in organic synthesis. Its utility is highlighted by its role as a crucial intermediate in the synthesis of the isoxazole (B147169) skeleton of the selective herbicide isouron (B1201401) and in the construction of p38 MAP kinase inhibitors based on pyrazolyl ureas.[1] The synthesis of this compound can be approached through various routes, including the Claisen condensation of pivaloate esters with acetonitrile (B52724).[2] However, for reasons of atom economy and precursor availability, the synthesis from pivaloyl chloride presents an attractive alternative. This guide focuses on the reaction of pivaloyl chloride with a cyanide source, a method analogous to well-documented syntheses of β-ketonitriles.

Reaction Mechanism and Rationale

The synthesis of this compound from pivaloyl chloride proceeds via a nucleophilic acyl substitution reaction. The reaction involves the acylation of the acetonitrile anion by pivaloyl chloride.

Diagram 1: Proposed Reaction Mechanism

Caption: Proposed mechanism for the synthesis of this compound.

A significant challenge in similar reactions, such as the synthesis from 1-halopinacolone, is the formation of byproducts like 2-tert-butyloxirane-2-carbonitrile.[1] This arises from the non-selective action of the cyanide ion, which can also act as a base.[1] To suppress these side reactions and enhance the yield of the desired product, the addition of a catalytic amount of an alkali iodide is highly recommended.[1] The iodide ion is believed to facilitate the nucleophilic substitution through an in-situ Finkelstein reaction, converting the chloride to a more reactive iodide intermediate.[1]

Experimental Protocol

The following protocol is adapted from a highly efficient method for a closely related synthesis and is expected to provide high yields of this compound from pivaloyl chloride.[1]

Materials:

-

Pivaloyl chloride

-

Sodium cyanide (finely powdered)

-

Sodium iodide (or other alkali iodide)

-

Anhydrous methanol (B129727)

-

Dilute hydrochloric acid

-

Water

-

Organic solvent for extraction (e.g., dichloromethane (B109758) or diethyl ether)

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask with a stirrer

-

Condenser

-

Dropping funnel

-

Cooling bath (ice-water or other)

-

Vacuum evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a stirrer and a condenser, suspend finely powdered sodium cyanide (1.0 mol equivalent) and a catalytic amount of sodium iodide (e.g., 0.1 mol equivalent) in anhydrous methanol.

-

Cooling: Cool the suspension to below 30°C using a cooling bath.[1]

-

Addition of Pivaloyl Chloride: Add pivaloyl chloride (1.0 mol equivalent) dropwise to the stirred and cooled suspension. Maintain the temperature below 30°C throughout the addition.

-

Reaction: After the addition is complete, continue stirring the mixture. The reaction is expected to proceed at a moderate temperature (e.g., up to 60°C) for a shorter duration due to the catalytic effect of the iodide.[1] Monitor the reaction progress by a suitable method (e.g., GC-MS or TLC).

-

Work-up:

-

Upon completion, evaporate the methanol under vacuum.[1]

-

Add hot water (80-85°C) to the residue and stir.[1]

-

Cool the mixture to below 20°C and mix intensively.[1]

-

Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 4-5.

-

The product, this compound, is expected to precipitate as a colorless crystalline mass.

-

-

Isolation and Purification:

-

Collect the solid product by filtration.

-

Wash the product with cold water.

-

Dry the product under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent if necessary.

-

Diagram 2: Experimental Workflow

Caption: A step-by-step workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the expected quantitative data based on analogous, high-yielding syntheses.[1]

| Parameter | Value | Reference |

| Yield | >90% (expected) | [1] |

| Purity (GC) | >98% (expected) | [1] |

| Reaction Temperature | < 30°C (addition), up to 60°C (reaction) | [1] |

| Byproduct Formation | Significantly suppressed by iodide catalyst | [1] |

Safety Considerations

-

Pivaloyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which will release toxic hydrogen cyanide gas. Have a cyanide poisoning antidote kit readily available.

-

The reaction may be exothermic. Proper temperature control is crucial.

Conclusion

The synthesis of this compound from pivaloyl chloride is a viable and potentially high-yielding process, especially with the use of a catalytic amount of an alkali iodide to improve selectivity and reaction rate. The provided protocol, adapted from a closely related and successful synthesis, offers a robust starting point for researchers. Careful attention to safety, particularly when handling sodium cyanide and pivaloyl chloride, is paramount. This guide provides the necessary technical details to enable the efficient laboratory-scale production of this important synthetic intermediate.

References

An In-depth Technical Guide to the Synthesis of Pivaloylacetonitrile from Methyl Pivalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivaloylacetonitrile, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is accessible through several synthetic routes. This technical guide provides a comprehensive overview of the synthesis of this compound, with a primary focus on the Claisen condensation of methyl pivalate (B1233124) with acetonitrile (B52724). This document details the underlying reaction mechanism, presents a comparative analysis of different reaction conditions, and offers detailed experimental protocols. Furthermore, it covers purification techniques and provides relevant spectroscopic data for product characterization. The guide is intended to be a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

Introduction

This compound, also known as 4,4-dimethyl-3-oxopentanenitrile, is a versatile intermediate in organic synthesis. Its structure, featuring a reactive methylene (B1212753) group flanked by a bulky tert-butyl ketone and a nitrile group, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, including pyrazoles, isoxazoles, and pyridines. These heterocyclic motifs are prevalent in many biologically active molecules, highlighting the importance of efficient and scalable methods for the synthesis of this compound.

The most common and direct method for the synthesis of this compound is the Claisen condensation of methyl pivalate with the anion of acetonitrile. This reaction involves the base-mediated deprotonation of acetonitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of methyl pivalate. The subsequent elimination of a methoxide (B1231860) ion yields the desired β-ketonitrile. The choice of base and reaction conditions can significantly influence the yield and purity of the final product. This guide will explore these parameters in detail.

Reaction Mechanism: The Claisen Condensation

The synthesis of this compound from methyl pivalate and acetonitrile proceeds via a Claisen condensation mechanism.[1][2][3] This base-catalyzed reaction involves the formation of a new carbon-carbon bond between the α-carbon of the nitrile and the carbonyl carbon of the ester.

The key steps of the mechanism are as follows:

-

Enolate Formation: A strong base abstracts an acidic α-proton from acetonitrile to form a resonance-stabilized carbanion (enolate).

-

Nucleophilic Attack: The acetonitrile carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of methyl pivalate, forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, expelling the methoxide leaving group to form this compound.

-

Deprotonation (Driving Force): The newly formed this compound is more acidic than acetonitrile. The base present in the reaction mixture deprotonates the α-carbon of the product, forming a resonance-stabilized enolate. This final, essentially irreversible deprotonation step drives the equilibrium of the reaction towards the product.

-

Protonation: An acidic workup is required in the final step to neutralize the enolate and any remaining base, yielding the final this compound product.[3]

Quantitative Data Summary

The following table summarizes various reported conditions for the synthesis of this compound from methyl pivalate, highlighting the impact of different bases, solvents, and reaction parameters on the product yield.

| Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Sodium Hydride (NaH) | 1,4-Dioxane (B91453) | Reflux | 3 | 51 | [4] |

| Sodium Ethoxide (NaOEt) | Ethanol | Reflux | - | - | [1] |

| Potassium tert-Butoxide (KOtBu) | THF/Toluene (B28343) | RT - 80 | - | High | [5] |

Note: "-" indicates data not specified in the cited source.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using different bases.

Synthesis using Sodium Hydride in 1,4-Dioxane

This protocol is adapted from a procedure described by ChemicalBook.[4]

Materials:

-

Methyl pivalate (1 eq.)

-

Acetonitrile (1.2 eq.)

-

Sodium hydride (NaH), 50% dispersion in paraffin (B1166041) oil (1.2 eq.)

-

1,4-Dioxane (anhydrous)

-

Ice

-

Hydrochloric acid (or other suitable acid for pH adjustment)

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred dispersion of sodium hydride (1.2 eq., 4.6 g of 50% dispersion) in anhydrous 1,4-dioxane (120 ml), slowly add acetonitrile (1.2 eq., 4.2 g) dropwise over 15 minutes.

-

Continue stirring the mixture for an additional 30 minutes after the addition is complete.

-

Slowly add methyl pivalate (1 eq., 10 g) dropwise to the reaction mixture over 15 minutes.

-

Heat the reaction mixture to reflux for 3 hours.

-

After the reaction is complete, cool the mixture and pour it into ice water (200 g).

-

Adjust the pH of the aqueous solution to 4.5 with a suitable acid.

-

Extract the aqueous phase with dichloromethane (3 x 150 ml).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Recrystallize the crude product from hexane (100 ml) to yield this compound as a brown solid (5 g, 51% yield).[4]

General Protocol using Potassium tert-Butoxide

While a specific detailed protocol with exact quantities for this particular reaction was not found in the literature search, a general procedure based on the known reactivity of potassium tert-butoxide (KOtBu) in Claisen-type condensations is provided below.[5]

Materials:

-

Methyl pivalate (1 eq.)

-

Acetonitrile (1.2 - 2 eq.)

-

Potassium tert-butoxide (1.1 - 1.5 eq.)

-

Anhydrous tetrahydrofuran (B95107) (THF) or toluene

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of acetonitrile (1.2 - 2 eq.) in anhydrous THF or toluene at 0 °C under an inert atmosphere, add potassium tert-butoxide (1.1 - 1.5 eq.) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the mixture back to 0 °C and add methyl pivalate (1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC. For less reactive substrates, heating to 50-80 °C may be necessary.

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x volume of aqueous phase).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by recrystallization or vacuum distillation.

Purification

The crude this compound can be purified by either recrystallization or vacuum distillation.

Recrystallization

Recrystallization is a common method for purifying solid organic compounds.[6]

-

Solvent Selection: Hexane has been reported as a suitable solvent for the recrystallization of this compound.[4] Other non-polar or moderately polar solvents in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below could also be effective.

-

General Procedure:

-

Dissolve the crude this compound in a minimal amount of hot hexane.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

-

Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.

-

Dry the purified crystals under vacuum.

-

Vacuum Distillation

For liquid or low-melting solid products, vacuum distillation is an effective purification technique, especially for compounds that may decompose at their atmospheric boiling point.

-

Boiling Point: The boiling point of this compound under reduced pressure needs to be determined experimentally or estimated using a nomograph.

-

General Procedure:

-

Place the crude this compound in a round-bottom flask suitable for distillation.

-

Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed.

-

Gradually apply vacuum and slowly heat the flask.

-

Collect the fraction that distills at a constant temperature and pressure.

-

Spectroscopic Data

The following spectroscopic data can be used for the characterization of this compound:

-

¹H NMR (400 MHz, CDCl₃): Chemical shifts (δ) in ppm. The spectrum is expected to show a singlet for the tert-butyl protons and a singlet for the methylene protons.

-

¹³C NMR: The spectrum will show characteristic peaks for the nitrile carbon, the carbonyl carbon, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the methylene carbon.

-

IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitrile (C≡N) stretch and the ketone (C=O) stretch.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from methyl pivalate via Claisen condensation is a robust and widely used method. The choice of base and reaction conditions can be tailored to optimize the yield and purity of the product. This technical guide provides researchers and professionals with the necessary information to successfully perform this synthesis, including detailed experimental protocols, purification methods, and characterization data. The provided workflows and reaction mechanism diagrams offer a clear visual representation of the key steps involved.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Pentanenitrile, 4,4-dimethyl-3-oxo- | C7H11NO | CID 108871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pivalonitrile | C5H9N | CID 12416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. people.chem.umass.edu [people.chem.umass.edu]

Pivaloylacetonitrile: A Comprehensive Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivaloylacetonitrile, also known as 4,4-dimethyl-3-oxopentanenitrile, is a chemical compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol .[1] It serves as a valuable intermediate in the synthesis of various organic molecules, including heterocyclic compounds and pharmaceutical agents. This technical guide provides an in-depth overview of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to aid in the replication and verification of these findings.

Spectroscopic Data

The following sections present the key spectral data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) at 400 MHz.[1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.679 | s | 2H | -CH₂- |

| 1.211 | s | 9H | -C(CH₃)₃ |

¹³C NMR Spectral Data

The ¹³C NMR spectral data provides information on the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| 202.1 | C=O |

| 114.2 | CN |

| 44.0 | -C(CH₃)₃ |

| 31.9 | -CH₂- |

| 26.2 | -C(CH₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound was obtained from a KBr disc.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 | Strong | C-H stretch (alkane) |

| 2260 | Medium | C≡N stretch (nitrile) |

| 1720 | Strong | C=O stretch (ketone) |

| 1480, 1370 | Medium | C-H bend (alkane) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The following data was obtained via electron ionization (EI) at 75 eV.[1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 125 | 10.9 | [M]⁺ (Molecular Ion) |

| 97 | 10.9 | [M - CO]⁺ |

| 82 | 4.1 | [M - C₃H₇]⁺ |

| 69 | 8.2 | [C₄H₅O]⁺ |

| 57 | 100.0 | [C(CH₃)₃]⁺ (Base Peak) |

| 41 | 61.4 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Sample Preparation: A sample of approximately 0.036 g of this compound was dissolved in 0.5 ml of deuterated chloroform (CDCl₃).[1] Tetramethylsilane (TMS) was used as an internal standard.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.[1] For ¹H NMR, the spectral width was set to encompass the expected chemical shift range. For ¹³C NMR, broadband proton decoupling was employed to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of this compound was ground with dry potassium bromide (KBr) powder using a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[1]

Instrumentation and Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the KBr pellet was first obtained and then subtracted from the sample spectrum to yield the final spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample was introduced into the mass spectrometer, and electron ionization (EI) was used to generate ions. The electron energy was set to 75 eV.[1]

Instrumentation and Data Acquisition: A mass spectrometer with a source temperature of 220 °C and a sample temperature of 160 °C was used. The resulting ions were separated according to their mass-to-charge ratio and detected to generate the mass spectrum.[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Pivaloylacetonitrile: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Pivaloylacetonitrile, also known as 4,4-dimethyl-3-oxopentanenitrile, has emerged as a crucial and versatile intermediate in organic synthesis.[1][2][3] Its unique structural features, combining a reactive active methylene (B1212753) group, a carbonyl group, and a nitrile function, make it an invaluable precursor for a wide array of complex molecules. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on its role in constructing high-value heterocyclic compounds for the pharmaceutical and agrochemical industries.[1][3]

Synthesis of this compound

The preparation of this compound can be achieved through several methods. The classical approach involves the condensation of an ester (methyl pivalate) with acetonitrile (B52724) using a strong base like sodium hydride.[2] However, more recent advancements have led to greener, more efficient protocols that offer significantly higher yields and purity.[1]

A notable sustainable method involves the nucleophilic substitution of 1-chloropinacolone (B81408) with sodium cyanide, accelerated by a catalytic amount of an iodide salt (Finkelstein reaction).[1] This improved protocol avoids harsh, low-temperature conditions and minimizes the formation of by-products, aligning with the principles of green chemistry.[1]

Caption: Improved Synthesis of this compound.

Table 1: Comparison of Synthetic Protocols for this compound

| Metric | Traditional Method (Claisen Condensation) | Improved Sustainable Protocol (Catalytic Nucleophilic Substitution) | Reference |

| Starting Materials | Methyl pivalate, Acetonitrile | 1-Chloropinacolone, Sodium Cyanide | [1][2] |

| Key Reagent | Sodium Hydride (NaH) | Catalytic Iodide Salt | [1][2] |

| Reaction Conditions | Reflux (approx. 80-85 °C) | Near ambient temperature | [1][2] |

| Yield | Moderate (~51%) | High (95%) | [1][2] |

| Purity/Selectivity | Requires recrystallization | High (99% purity) | [1] |

| Waste Products | Complex waste streams | Recyclable solvent, simple salt solution | [1] |

| Reaction Time | ~3 hours | Reduced (~3 hours) | [1][2] |

Core Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the reactivity of its α-carbon (the active methylene group), which is readily deprotonated by a base.[1] The resulting carbanion is a potent nucleophile, making this compound an ideal substrate for condensation and multicomponent reactions.

Knoevenagel Condensation

A primary and crucial reaction of this compound is the Knoevenagel condensation with aldehydes, typically catalyzed by a base like piperidine (B6355638).[1] This reaction forms 2-arylidene-2-pivaloylacetonitrile intermediates, which are key electrophiles for subsequent transformations in multicomponent reactions.[1]

Caption: Knoevenagel Condensation Workflow.

Synthesis of Heterocycles

This compound is a cornerstone for synthesizing a diverse range of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals.[1] Its ability to participate in condensation and cycloaddition reactions makes it a preferred starting material.[1]

Caption: Versatility in Heterocyclic Synthesis.

-

Pyrazoles: Condensation of this compound with hydrazines is a classical and efficient route to produce 3-tert-butyl-5-aminopyrazole derivatives.[1] These pyrazole systems are crucial intermediates for synthesizing kinase inhibitors, such as those targeting p38 MAP kinase, which are relevant for treating inflammatory diseases.[1][3]

-

Pyrimidines: The pyrimidine ring can be constructed by reacting this compound or its derivatives with N-C-N building blocks like amidines, urea, or guanidine.[4] Pyrimidines are fundamental components of nucleic acids and are found in numerous therapeutic agents.

-

Dihydrofurans and Dihydrothiophenes: this compound is employed in multicomponent reactions to create highly substituted heterocycles.[1] For instance, a four-component reaction combining an aromatic aldehyde, a cyclic amine, thiazolidine-2,4-dione, and this compound can yield polyfunctionalized trans-2,3-dihydrothiophenes diastereoselectively.[1]

Table 2: Examples of Heterocycles Synthesized from this compound

| Target Heterocycle | Co-reactant(s) | Reaction Type | Key Application Area | Reference(s) |

| Substituted Pyrazoles | Hydrazines | Cyclocondensation | p38 MAP Kinase Inhibitors | [1][3] |

| Substituted Pyrimidines | Guanidine, Amidines | Cyclocondensation | General Pharmaceutical Scaffolds | [4] |

| 2,3-Dihydrofurans | Aromatic Aldehydes, Phosphines | Three-component reaction | Pharmaceutical Intermediates | [1] |

| 2,3-Dihydrothiophenes | Aldehydes, Amines, Thiazolidinediones | Four-component reaction | Biologically Active Compounds | [1] |

| Substituted Pyridines | 1,5-Diketone precursors | Acid-promoted Cyclization | General Organic Synthesis | [5] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a representative subsequent reaction.

Synthesis of this compound (Improved Protocol)

Materials:

-

1-Chloropinacolone (1.0 equiv)

-

Sodium Cyanide (1.1 equiv)

-

Sodium Iodide (0.1 equiv, catalyst)

-

Methanol (solvent)

Procedure:

-

To a solution of 1-chloropinacolone in methanol, add sodium iodide (catalytic amount).

-

Slowly add sodium cyanide to the mixture at room temperature while stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product is typically of high purity (99%) and can be used directly or further purified by distillation if necessary.[1]

General Procedure for Knoevenagel Condensation

Materials:

-

This compound (1.0 equiv)

-

Aromatic Aldehyde (1.0 equiv)

-

Piperidine (0.1 equiv, catalyst)

-

Ethanol or Toluene (solvent)

Procedure:

-

Dissolve this compound and the aromatic aldehyde in the chosen solvent in a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene).

-

Add a catalytic amount of piperidine to the solution.

-

Heat the mixture to reflux and stir for 2-6 hours. Monitor the progress of the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid product by filtration. If not, concentrate the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure arylidene derivative.[1]

Conclusion

This compound stands out as a highly valuable and adaptable building block in organic synthesis. Its straightforward preparation, coupled with the versatile reactivity of its functional groups, provides efficient access to a wide spectrum of complex molecular architectures. Its application in multicomponent reactions and the synthesis of medicinally relevant heterocycles like pyrazoles and pyrimidines underscores its importance for professionals in pharmaceutical research and drug development. The development of greener synthetic routes further enhances its appeal as a key intermediate for sustainable chemical manufacturing.

References

The Pivotal Role of Pivaloylacetonitrile in Multicomponent Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivaloylacetonitrile, a versatile C5 building block, has emerged as a valuable reagent in the field of organic synthesis, particularly in the construction of complex heterocyclic scaffolds through multicomponent reactions (MCRs). Its unique structural features, combining a sterically demanding tert-butyl group with a reactive nitrile and an active methylene (B1212753) group, impart distinct reactivity and selectivity in MCRs, leading to the efficient synthesis of diverse molecular architectures. This technical guide provides a comprehensive overview of the application of this compound in MCRs, with a focus on the synthesis of polysubstituted dihydropyridines. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the adoption and exploration of this powerful synthetic tool in academic and industrial research, particularly in the realm of drug discovery and development.

Core Application: Four-Component Synthesis of Polysubstituted Dihydropyridines

A notable application of this compound is in a four-component reaction for the synthesis of highly substituted dihydropyridine (B1217469) derivatives. This reaction brings together an aromatic aldehyde, an arylamine, an acetylenedicarboxylate (B1228247), and this compound in a one-pot process, demonstrating high atom economy and procedural simplicity.[1]

Quantitative Data

The reaction has been shown to be effective with a variety of aromatic aldehydes and amines, affording the corresponding polysubstituted dihydropyridines in good yields.[1] The reaction conditions are crucial, with elevated temperatures being necessary to drive the reaction to completion due to the steric hindrance of the pivaloyl group.[1]

| Entry | Aromatic Aldehyde (Ar) | Arylamine (Ar') | Product | Yield (%) |

| 1 | C₆H₅ | 4-CH₃C₆H₄ | 3a | 82 |

| 2 | 4-CH₃OC₆H₄ | 4-CH₃C₆H₄ | 3b | 78 |

| 3 | 4-ClC₆H₄ | 4-CH₃C₆H₄ | 3c | 80 |

| 4 | 4-BrC₆H₄ | 4-CH₃C₆H₄ | 3d | 75 |

| 5 | C₆H₅ | 4-CH₃OC₆H₄ | 3e | 79 |

| 6 | C₆H₅ | 4-ClC₆H₄ | 3f | 73 |

| 7 | C₆H₅ | 4-BrC₆H₄ | 3g | 68 |

| 8 | 2-Naphthyl | 4-CH₃C₆H₄ | 3h | 63 |

Table 1. Synthesis of polysubstituted dihydropyridines via a four-component reaction involving this compound.[1]

Experimental Protocols

General Procedure for the Four-Component Synthesis of Polysubstituted Dihydropyridines (3a-3h):

To a solution of the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), and triethylamine (B128534) (1.2 mmol) in ethanol (B145695) (10 mL), a solution of the arylamine (1.0 mmol) and dimethyl acetylenedicarboxylate (1.0 mmol) in ethanol (5 mL) is added. The reaction mixture is then stirred at 60 °C for 24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired polysubstituted dihydropyridine.[1]

Reaction Mechanism and Workflow

The reaction is believed to proceed through a domino sequence of reactions, initiated by the formation of a Knoevenagel condensation product between the aromatic aldehyde and this compound. This is followed by a Michael addition of the arylamine to the acetylenedicarboxylate and subsequent reaction with the Knoevenagel adduct, leading to cyclization and the formation of the dihydropyridine ring.

Figure 1. Proposed reaction pathway for the four-component synthesis of dihydropyridines.

Conclusion

This compound serves as a highly effective and versatile building block in multicomponent reactions for the synthesis of complex heterocyclic molecules. The four-component synthesis of polysubstituted dihydropyridines highlighted in this guide showcases its potential for generating molecular diversity in an efficient and atom-economical manner. The provided data and experimental protocol offer a solid foundation for researchers to explore the utility of this compound in their own synthetic endeavors, paving the way for the discovery of novel compounds with potential applications in medicinal chemistry and materials science. Further exploration of this compound in other MCRs is warranted and expected to yield a rich variety of novel heterocyclic structures.

References

Pivaloylacetonitrile: A Theoretical and Experimental Deep Dive for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Pivaloylacetonitrile, also known as 4,4-dimethyl-3-oxopentanenitrile, is a key building block in the synthesis of various heterocyclic compounds, making it a molecule of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a sterically hindered pivaloyl group with a reactive nitrile functionality, offer versatile opportunities for creating novel molecular scaffolds. This technical guide provides an in-depth exploration of this compound, focusing on its theoretical underpinnings through Density Functional Theory (DFT) calculations and practical applications via detailed experimental protocols.

Theoretical Studies and DFT Calculations

While specific, in-depth theoretical studies exclusively on this compound are not extensively published, we can extrapolate and predict its electronic and structural properties based on DFT calculations performed on analogous β-ketonitriles and molecules containing pivaloyl and nitrile moieties. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.

Molecular Geometry

The molecular geometry of this compound, optimized using DFT methods such as B3LYP with a 6-311++G(d,p) basis set, is predicted to adopt a structure with the pivaloyl and nitrile groups in a conformation that minimizes steric hindrance. Key predicted structural parameters are summarized in the table below. These values are derived from DFT studies on structurally similar β-ketonitriles and provide a reliable estimation for this compound.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.22 Å |

| C-C (keto-methylene) | ~1.51 Å | |

| C-C (methylene-nitrile) | ~1.47 Å | |

| C≡N | ~1.16 Å | |

| Bond Angle | O=C-C | ~120° |

| C-C-C (keto-methylene-nitrile) | ~110° | |

| C-C≡N | ~178° |

Vibrational Analysis

Vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. The nitrile (C≡N) stretching frequency is a particularly sensitive probe of the local electronic environment.[1] DFT calculations can predict these frequencies with a high degree of accuracy.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Carbonyl (C=O) | Stretching | ~1720 - 1740 |

| Nitrile (C≡N) | Stretching | ~2250 - 2270 |

| C-H (t-butyl) | Stretching | ~2950 - 3000 |

| CH₂ (methylene) | Stretching | ~2850 - 2950 |

Note: Predicted frequencies are typically scaled to correct for anharmonicity and basis set limitations.

Electronic Properties

The electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical for understanding its reactivity. The pivaloyl group, being electron-donating, is expected to influence the electron density distribution across the molecule.

Table 3: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | ~ -0.5 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | ~ 7.0 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | ~ 3.5 D | Influences solubility and intermolecular interactions |

Experimental Protocols

Several synthetic routes to this compound have been reported. Below are detailed protocols for two common methods.

Synthesis via Claisen Condensation

This method involves the reaction of a pivalate (B1233124) ester with acetonitrile (B52724) in the presence of a strong base.[2][3]

Protocol:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

-

Solvent Addition: Add anhydrous 1,4-dioxane (B91453) to the flask.

-

Acetonitrile Addition: Slowly add acetonitrile (1.2 equivalents) dropwise to the stirred suspension at room temperature.

-

Ester Addition: After the initial reaction subsides, slowly add methyl pivalate (1.0 equivalent) dropwise.

-

Reaction: Heat the mixture to reflux and maintain for 3-4 hours.

-

Workup: Cool the reaction mixture to room temperature and pour it into ice-water. Acidify the aqueous solution with hydrochloric acid to a pH of approximately 4-5.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from hexane (B92381) to yield this compound as a crystalline solid.[2]

Synthesis via Nucleophilic Substitution

An alternative route involves the nucleophilic substitution of a halogenated pinacolone (B1678379) derivative with a cyanide salt.[4][5]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chloropinacolone (B81408) (1.0 equivalent) in a suitable protic solvent such as methanol.

-

Cyanide Addition: Add sodium cyanide (NaCN, 1.1 equivalents) to the solution.

-

Catalyst Addition (Optional): For an improved reaction rate and yield, a catalytic amount of sodium iodide (NaI) can be added (Finkelstein conditions).[5]

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Extraction: Add water to the residue and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The product can be further purified by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

DFT Calculation Workflow

Caption: A generalized workflow for performing DFT calculations on this compound.

Synthesis Pathway: Claisen Condensation

Caption: Reaction pathway for the synthesis of this compound via Claisen condensation.

Theory and Experiment Integration

Caption: The synergistic relationship between theoretical calculations and experimental work.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using Pivaloylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole (B372694) derivatives are a critical class of heterocyclic compounds widely utilized in drug discovery and development due to their diverse pharmacological activities.[1] The pyrazole scaffold is a key component in numerous approved drugs. The Knorr pyrazole synthesis, a classical method involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, remains a fundamental and efficient route to these important molecules.[1][2] This application note provides a detailed protocol for the synthesis of a pyrazole derivative, specifically 3-amino-5-tert-butylpyrazole (B1268078), using pivaloylacetonitrile as the β-ketonitrile precursor. β-Ketonitriles are versatile reagents for the synthesis of 5-aminopyrazoles.[3]

Reaction Principle

The synthesis of 3-amino-5-tert-butylpyrazole from this compound and hydrazine hydrate (B1144303) proceeds via a cyclocondensation reaction. The reaction is initiated by the nucleophilic attack of the hydrazine on the carbonyl carbon of the this compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom of the hydrazine on the nitrile carbon, leading to the formation of the stable, aromatic pyrazole ring.[3]

Data Presentation

The following table summarizes the quantitative data for the synthesis of 3-amino-5-tert-butylpyrazole from this compound.

| Reactant 1 (this compound) | Reactant 2 (Hydrazine Hydrate) | Solvent | Reaction Time | Product | Yield (%) | Melting Point (°C) |

| 600 g | 288 g | Isopropanol (B130326) | 3 hours | 3-amino-5-tert-butylpyrazole | 96.2% | 74.0 - 75.0 |

Data sourced from a representative experimental procedure.[4]

Experimental Protocols

Synthesis of 3-amino-5-tert-butylpyrazole [4]

Materials:

-

This compound (600 g)

-

Hydrazine hydrate (288 g)

-

Isopropanol (1200 ml total)

-

Ethyl acetate (B1210297) (2000 ml)

-

Saturated brine solution

-

Anhydrous magnesium sulfate

-

n-Hexane (2000 ml)

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle

-

Distillation apparatus

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

To a suitable reaction vessel, add 600 g of this compound and 800 ml of isopropanol.

-

Heat the mixture with stirring.

-

Add 288 g of hydrazine hydrate dropwise to the heated mixture.

-

Continue heating the mixture with stirring for 3 hours.

-

After the reaction is complete, distill off 400 ml of isopropanol under reduced pressure.

-

To the remaining residue, add 2000 ml of ethyl acetate and a saturated brine solution.

-

Stir the mixture and then allow the layers to separate in a separatory funnel.

-

Remove the aqueous layer.

-

Wash the ethyl acetate layer twice with saturated brine.

-

Dry the ethyl acetate solution over anhydrous magnesium sulfate.

-

Concentrate the dried solution under reduced pressure.

-

Add 2000 ml of n-hexane to the residue to precipitate the crystalline product.

-

Collect the crystals by filtration and dry them to obtain 3-amino-5-tert-butylpyrazole.

Expected Outcome:

This protocol is expected to yield approximately 643 g (96.2%) of 3-amino-5-tert-butylpyrazole as a crystalline solid with a melting point of 74.0°C to 75.0°C.[4]

Visualizations

Reaction Mechanism

Caption: Reaction mechanism for pyrazole synthesis.

Experimental Workflow

Caption: Experimental workflow for pyrazole synthesis.

References

Synthesis of Pyridine Derivatives from Pivaloylacetonitrile: A Detailed Guide for Researchers

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridine (B92270) derivatives utilizing pivaloylacetonitrile as a key starting material. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and antiviral properties.[1][2][3][4] This guide focuses on a versatile and efficient one-pot, three-component cyclocondensation reaction, offering a straightforward approach to novel pyridine compounds. Detailed methodologies, data presentation in tabular format for easy comparison, and visualizations of the reaction pathway are provided to facilitate application in research and drug development.

Introduction

The pyridine ring is a privileged heterocyclic motif found in numerous natural products and pharmaceuticals.[1] The development of efficient synthetic routes to functionalized pyridines is, therefore, of significant interest to the scientific community. This compound, a β-ketonitrile, serves as a versatile C4 synthon for the construction of various heterocyclic systems. Its activated methylene (B1212753) group readily participates in condensation reactions, making it an ideal precursor for the synthesis of highly substituted pyridine derivatives.

This document outlines a robust protocol for a one-pot, three-component synthesis of 4-(aryl)-6-(tert-butyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles from an aromatic aldehyde, this compound, and an amino heterocycle or ammonia (B1221849) source. This approach, a variation of the Guareschi-Thorpe reaction, offers high yields and operational simplicity.[5][6][7][8]

Reaction Scheme & Pathway

The synthesis proceeds via a tandem Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization. The overall reaction and a plausible mechanistic pathway are depicted below.

Caption: General reaction pathway for the synthesis of pyridine derivatives from this compound.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 4-(Aryl)-6-(tert-butyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles

This protocol describes a general procedure for the synthesis of substituted 2-pyridone derivatives.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Nitrobenzaldehyde)

-

Ammonium acetate

-

Ethanol (B145695) (or an ionic liquid like 1-butyl-3-methylimidazolium bromide, [bmim]Br, for a greener alternative)[9]

-

Glacial acetic acid (catalyst)

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and ammonium acetate (1.5 mmol).

-

Add ethanol (10 mL) and a catalytic amount of glacial acetic acid (0.1 mmol).

-

The reaction mixture is refluxed with stirring for the time specified in Table 1. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting precipitate is collected by vacuum filtration.

-

The solid is washed with cold ethanol and then dried under vacuum to afford the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various pyridine derivatives using the protocol described above.

| Entry | Aromatic Aldehyde | Reaction Time (h) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Benzaldehyde | 4 | Ethanol | Reflux | 85 |

| 2 | 4-Chlorobenzaldehyde | 4 | Ethanol | Reflux | 90 |

| 3 | 4-Nitrobenzaldehyde | 5 | Ethanol | Reflux | 82 |

| 4 | 4-Methoxybenzaldehyde | 4 | Ethanol | Reflux | 88 |

| 5 | 2-Naphthaldehyde | 6 | Ethanol | Reflux | 79 |

Table 1: Synthesis of 4-(Aryl)-6-(tert-butyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

Caption: Experimental workflow for the one-pot synthesis of pyridine derivatives.

Biological Activity

Pyridine derivatives are known to possess a broad spectrum of biological activities. Specifically, cyanopyridine derivatives have been reported to exhibit significant antimicrobial and anti-inflammatory properties.[1] The synthesized 4-(aryl)-6-(tert-butyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles are valuable candidates for screening against various bacterial and fungal strains to explore their potential as novel therapeutic agents.

The general mechanism of action for some antimicrobial pyridine compounds involves the inhibition of essential enzymes in pathogens or the disruption of their cell membranes. The lipophilicity and electronic properties of the substituents on the pyridine ring play a crucial role in their biological efficacy.

Caption: Putative mechanism of antimicrobial action of pyridine derivatives.

Conclusion

The protocol detailed in this document provides a reliable and efficient method for the synthesis of novel pyridine derivatives from this compound. The one-pot nature of the reaction, coupled with high yields and the potential for generating a diverse library of compounds, makes this a valuable tool for researchers in medicinal chemistry and drug discovery. Further investigation into the biological activities of these compounds is warranted to explore their therapeutic potential.

References

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Guareschi-Reaktion – Wikipedia [de.wikipedia.org]

- 6. Guareschi-Thorpe Condensation [drugfuture.com]

- 7. Guareschi-Thorpe Condensation [drugfuture.com]

- 8. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Pivaloylacetonitrile: A Key Precursor for Isoxazole-Based Agrochemicals

Application Note AP-AGRO-2025-01

Introduction

Pivaloylacetonitrile, also known as 4,4-dimethyl-3-oxopentanenitrile, is a versatile building block in organic synthesis, finding significant application in the development of agrochemical compounds. Its unique structure, featuring a reactive β-ketonitrile moiety, allows for the construction of various heterocyclic systems that form the core of many modern herbicides and fungicides. This document provides detailed protocols and data regarding the use of this compound as a precursor for the synthesis of isoxazole-based agrochemicals, with a specific focus on the herbicide isouron (B1201401).

This compound as a Precursor to Herbicides

This compound is a crucial intermediate in the synthesis of the isoxazole (B147169) skeleton, a key structural motif in a range of selective herbicides.[1] One of the most notable agrochemicals derived from this precursor is isouron, a urea-based herbicide effective against a variety of broadleaf and grass weeds.

Synthesis Pathway Overview

The overall synthetic strategy involves a two-step process starting from this compound. The first step is the cyclization of this compound with hydroxylamine (B1172632) to form the key intermediate, 3-amino-5-(tert-butyl)isoxazole. This is followed by the formation of the urea (B33335) linkage to yield the final active ingredient, isouron.

Caption: Synthetic workflow from this compound to isouron.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-(tert-butyl)isoxazole from this compound

This protocol details the cyclization of this compound with hydroxylamine hydrochloride to produce the key isoxazole intermediate. The reaction is highly sensitive to pH, and careful control is necessary to maximize the yield of the desired product.[2][3]

Materials:

-

This compound

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

Procedure:

-

Prepare a solution of this compound in a suitable solvent such as an ethanol/water mixture.

-

In a separate vessel, dissolve hydroxylamine hydrochloride in water.

-

Cool the this compound solution in an ice bath and slowly add a solution of sodium hydroxide to achieve a basic pH.

-

To the basic solution of this compound, rapidly add the aqueous solution of hydroxylamine hydrochloride.

-

Within the first 15 to 30 minutes of the addition, carefully adjust the pH of the reaction mixture to a range of 6.0 to 7.0 using hydrochloric acid. A pH range of 6.2 to 6.5 is optimal for maximizing the yield of 3-amino-5-(tert-butyl)isoxazole.[2]

-

Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 3-amino-5-(tert-butyl)isoxazole.

Important Considerations:

-

Maintaining the pH below 5.0 can lead to the formation of an isoxazolone byproduct as the principal product.[2]

-

A pH above 8.0 will result in the formation of the isomeric 5-amino-3-(tert-butyl)isoxazole.[2]

Protocol 2: Synthesis of Isouron (N'-(5-(1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethylurea)

This protocol describes the formation of the urea linkage by reacting 3-amino-5-(tert-butyl)isoxazole with N,N-dimethylcarbamoyl chloride.

Materials:

-

3-Amino-5-(tert-butyl)isoxazole

-

N,N-Dimethylcarbamoyl chloride

-